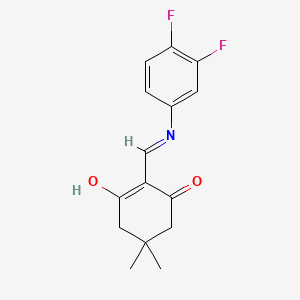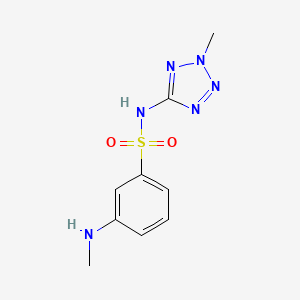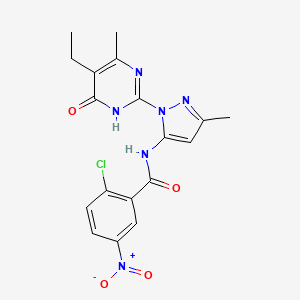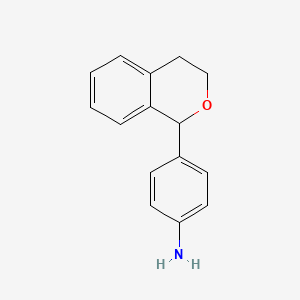
3-(Oxan-3-yl)azetidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Oxan-3-yl)azetidine;hydrochloride” is a chemical compound that is gaining popularity in scientific research and industry due to its unique properties and potential applications. It has a CAS Number of 2126176-75-6 and a molecular weight of 177.67 .
Synthesis Analysis
The synthesis of azetidines has been a topic of interest in recent years. A method of synthesis involves the use of Brønsted acid catalysis to selectively activate the tertiary benzylic alcohols of the 4-membered rings and react them with simple alcohols to form ethers . This approach avoids the use of strong bases and halide alkylating agents .Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H15NO.ClH/c1-2-7 (6-10-3-1)8-4-9-5-8;/h7-9H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The reactivity of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 177.67 .科学的研究の応用
Synthesis and Chemical Reactivity
- The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases using a radical addition method, known as the Minisci reaction, demonstrates the utility of these groups in heteroaromatic systems relevant to drug discovery, such as EGFR inhibitors and antimalarial hydroquinine (Duncton et al., 2009).
- An efficient approach to installing oxetan-3-yl and azetidin-3-yl modules into aromatic systems using a nickel-mediated alkyl-aryl Suzuki coupling has been presented, highlighting their importance as privileged motifs within medicinal chemistry (Duncton et al., 2008).
Potential Therapeutic Applications
- The protective effects of a specific azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, on hypoxia-induced toxicity in microglial cells have been studied. This compound was found to significantly reduce the hypoxia-induced expression and activity of caspase-3, suggesting its potential in preventing hypoxia-induced toxicity by suppressing microglial activation (Kim et al., 2016).
Advanced Material and Process Development
- The development of a scalable process for the production of a highly energetic building block, 3-(Bromoethynyl)azetidine, and its corresponding hydrochloride salt highlights the application of azetidine derivatives in material science. This research focused on safety and the mitigation of energetic properties through the selection of suitable counterions, demonstrating the chemical's versatility beyond biological applications (Kohler et al., 2018).
Safety and Hazards
将来の方向性
Azetidines continue to draw significant interest in medicinal chemistry, as small, polar, and non-planar motifs . They represent interesting surrogates for carbonyl-containing functional groups . The future directions of “3-(Oxan-3-yl)azetidine;hydrochloride” would likely involve further exploration of its unique properties and potential applications in scientific research and industry.
特性
IUPAC Name |
3-(oxan-3-yl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(6-10-3-1)8-4-9-5-8;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENPXNCVCXJCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2567447.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2567450.png)

![benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate](/img/structure/B2567454.png)

![Methyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2567457.png)
![7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one](/img/structure/B2567460.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2567462.png)


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2567467.png)

